2-(3,4-二甲苯氧基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

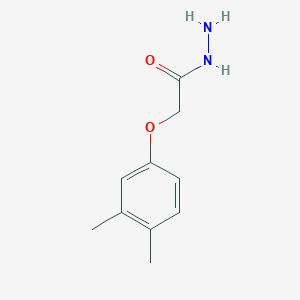

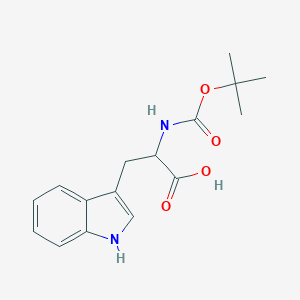

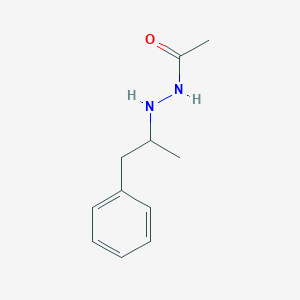

2-(3,4-Dimethylphenoxy)acetohydrazide is a chemical compound that falls within the broader class of acetohydrazides, known for their potential in synthesizing a variety of functional molecules. These compounds are significant in organic synthesis, serving as precursors to many derivatives with diverse biological activities.

Synthesis Analysis

The synthesis of 2-(3,4-Dimethylphenoxy)acetohydrazide involves several steps starting from 2,4-Dimethylcarbolic acid. This acid is first refluxed with ethyl 2-bromoacetate to produce ethyl 2-(2,4-dimethylphenoxy)acetate. This compound is then converted into the corresponding hydrazide by refluxing with hydrazine. The synthesized molecules exhibit structures corroborated by IR, 1H-NMR, and EIMS spectral data analysis (Rasool et al., 2016).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic characterization and crystal structure studies provides insights into the spatial arrangement and bonding patterns of atoms within 2-(3,4-Dimethylphenoxy)acetohydrazide derivatives. For example, studies on related compounds reveal the adoption of certain molecular configurations and intermolecular interactions, which could infer the structural features of 2-(3,4-Dimethylphenoxy)acetohydrazide as well (Purandara et al., 2019).

科学研究应用

Antibacterial and Enzyme Inhibition Studies

- Antibacterial and Anti-Enzymatic Activities: The molecule has been studied for its antibacterial and anti-enzymatic activities, indicating its potential use in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2014).

Synthesis and Pharmacological Studies

- Antibiotic Effect Against Bacteria: Studies show the compound's antibiotic effect against both Gram-positive and Gram-negative bacteria, along with lipoxygenase activity, suggesting its utility in pharmacological applications (Rasool et al., 2016).

- Nonlinear Optical Properties: Research on hydrazones derived from the compound reveals potential for optical device applications like optical limiters and switches, indicating its role in materials science (Naseema et al., 2010).

Anti-Oxidant and Anti-Bacterial Activities

- Potential in Antioxidant and Antibacterial Applications: Some derivatives have shown significant antioxidant and antibacterial activities, making them candidates for medicinal chemistry and drug development (Ahmad et al., 2010).

Cytotoxic Heterocyclic Compounds

- Cytotoxic and Antioxidant Testing: The compound's derivatives have been tested for cytotoxicity against various human tumor cell lines and for antioxidant activities, indicating its relevance in cancer research and therapy (Shaker & Marzouk, 2016).

Corrosion Inhibition

- Corrosion Inhibition for Steel: Derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments, showing promise in industrial applications (El Arrouji et al., 2020).

Potential Pesticides

- Application in Pesticides: Research has been conducted on N-derivatives for potential use as pesticides (Olszewska et al., 2011).

Structural and Spectral Analysis

- Spectral Analysis for Pharmaceutical Applications: The compound's derivatives have been analyzed using FT-IR and FT-Raman for their potential in pharmaceutical applications (Amalanathan et al., 2015).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity: The synthesis of novel phthalazinone derivatives and their in vitro antibacterial activities have been explored (Fatehia & Mohamed, 2010).

属性

IUPAC Name |

2-(3,4-dimethylphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-9(5-8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGMUXKJTIYZAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351525 |

Source

|

| Record name | 2-(3,4-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenoxy)acetohydrazide | |

CAS RN |

125298-97-7 |

Source

|

| Record name | 2-(3,4-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)